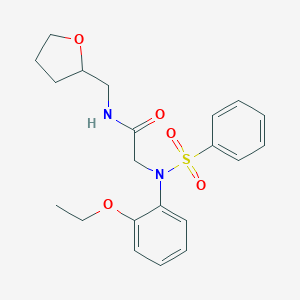![molecular formula C23H21N3O2S B298929 5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as BMT-1 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BMT-1 is not fully understood. However, it has been suggested that BMT-1 may exert its anticancer effects by inducing apoptosis in cancer cells. BMT-1 may also inhibit the activity of enzymes involved in cell proliferation. The antimicrobial activity of BMT-1 may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and physiological effects:
BMT-1 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell proliferation, which may contribute to its anticancer properties. BMT-1 has also been found to scavenge free radicals, which may contribute to its antioxidant properties. In addition, BMT-1 has been found to have activity against various microorganisms, which may contribute to its antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMT-1 has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yields. BMT-1 has also been found to have low toxicity, making it suitable for use in cell culture experiments. However, BMT-1 has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous-based experiments. In addition, BMT-1 has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on BMT-1. Further studies are needed to fully understand the mechanism of action of BMT-1. In addition, studies are needed to determine the efficacy of BMT-1 in vivo. Further studies are also needed to determine the potential applications of BMT-1 in various fields, such as medicine and agriculture. Finally, studies are needed to optimize the synthesis of BMT-1 and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of BMT-1 involves the reaction of 1-benzyl-2-methyl-1H-indole-3-carboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with thiosemicarbazide to yield BMT-1. This synthesis method has been optimized and has been found to be effective in producing BMT-1 in good yields.
Aplicaciones Científicas De Investigación
BMT-1 has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. BMT-1 has also been studied for its antimicrobial properties and has been found to have activity against various microorganisms. In addition, BMT-1 has been studied for its antioxidant properties and has been found to scavenge free radicals.
Propiedades
Nombre del producto |
5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C23H21N3O2S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
5-[(1-benzyl-2-methylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-15-18(13-19-21(27)24(2)23(29)25(3)22(19)28)17-11-7-8-12-20(17)26(15)14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Clave InChI |
ZRDFSRMSIKMGTQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=S)N(C4=O)C)C |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)
![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-{2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxoethyl)-4-methylbenzenesulfonamide](/img/structure/B298854.png)
![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)
![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)